Unmatched GAL2R Selectivity: Ala5-Galanin (2-11) vs. AR-M1896 and M1145
Ala5-Galanin (2-11) demonstrates a >375-fold preference for GAL2R over both GAL1R and GAL3R, with no detectable binding to either receptor at concentrations up to 0.1 mM . In contrast, the widely used GAL2R agonist AR-M1896 exhibits 500-fold selectivity over GAL1R but retains measurable GAL1R affinity (IC50 = 879 nM for hGAL1R) . Similarly, the chimeric peptide M1145, while potent at GAL2R (Ki = 6.55 nM), retains 76- to 90-fold selectivity over GAL3R (Ki = 497 nM) and GAL1R (Ki = 587 nM), respectively . The absolute functional selectivity of Ala5-Galanin (2-11) eliminates the risk of off-target GAL1R/GAL3R activation at high concentrations, a critical limitation of other GAL2R-preferring ligands.
| Evidence Dimension | GAL2R selectivity (fold-preference vs. GAL1R/GAL3R) |
|---|---|
| Target Compound Data | >375-fold preference for GAL2R; no detectable binding to GAL1R/GAL3R at ≤0.1 mM |
| Comparator Or Baseline | AR-M1896: 500-fold selectivity for GAL2R over GAL1R (but retains IC50 = 879 nM for hGAL1R); M1145: 90-fold selectivity over GAL1R, 76-fold over GAL3R |
| Quantified Difference | Ala5-Galanin (2-11) exhibits absolute functional selectivity (undetectable GAL1R/GAL3R binding) versus measurable residual affinity for comparators |
| Conditions | 125I-galanin competitive binding assays; second messenger (IP/cAMP) signaling assays; human and rat receptor isoforms |
Why This Matters
Absolute GAL2R selectivity ensures that observed biological effects can be unambiguously attributed to GAL2R activation, eliminating confounding contributions from GAL1R or GAL3R that occur with alternative ligands.
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- [2] Liu, H. X., Brumovsky, P., Schmidt, R., Brown, W., Payza, K., Hodzic, L., Pou, C., Godbout, C., & Hökfelt, T. (2001). Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord: selective actions via GalR1 and GalR2 receptors. Proceedings of the National Academy of Sciences, 98(17), 9960-9964. View Source
